COX-2 Selectivity Ratio Differentiation: Fenoprofen vs. Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen
Fenoprofen exhibits a distinct intermediate COX-2 selectivity profile compared to other commonly used propionic acid NSAIDs. Its COX-2/COX-1 inhibition ratio of 5.14 is substantially higher than that of ibuprofen (1.69) and naproxen (1.79), indicating a relatively greater preference for COX-2 inhibition. Conversely, its ratio is lower than that of ketoprofen (8.16) and flurbiprofen (10.27), placing fenoprofen in a unique position within this chemical class [1]. This quantitative differentiation is based on whole-blood assay data comparing the 50% inhibitory concentration (IC50) of each drug for COX-2 relative to COX-1.
| Evidence Dimension | COX-2/COX-1 Inhibition Ratio (Whole Blood Assay) |
|---|---|
| Target Compound Data | 5.14 |
| Comparator Or Baseline | Ibuprofen: 1.69; Naproxen: 1.79; Ketoprofen: 8.16; Flurbiprofen: 10.27 |
| Quantified Difference | Fenoprofen's ratio is 3.45 units higher than ibuprofen, 3.35 units higher than naproxen, 3.02 units lower than ketoprofen, and 5.13 units lower than flurbiprofen. |
| Conditions | Whole blood assay measuring ratio of 50 percent inhibitory concentration of COX-2 to COX-1 [1]. |
Why This Matters
This specific selectivity profile distinguishes fenoprofen from both lower-ratio NSAIDs (e.g., ibuprofen) and higher-ratio NSAIDs (e.g., flurbiprofen), which is critical for researchers designing experiments on COX isoform-specific effects or for clinicians seeking an agent with an intermediate GI and cardiovascular risk profile.
- [1] Chou R, McDonagh MS, Nakamoto E, et al. Analgesics for Osteoarthritis: An Update of the 2006 Comparative Effectiveness Review. Rockville (MD): Agency for Healthcare Research and Quality (US); 2011 Oct. (Comparative Effectiveness Reviews, No. 38.) Table, Cyclooxygenase Selectivity of NSAIDs. View Source
